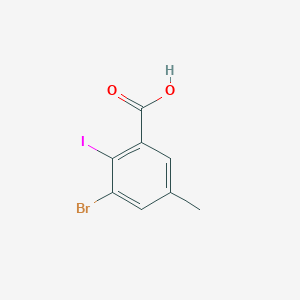

3-bromo-2-iodo-5-methylBenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-bromo-2-iodo-5-methylbenzoic acid is a chemical compound with the CAS Number: 1022983-50-1 . It has a molecular weight of 340.94 and its IUPAC name is 3-bromo-5-iodo-2-methylbenzoic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of 3-bromo-2-iodo-5-methylbenzoic acid is C8H6BrIO2 . Its InChI code is 1S/C8H6BrIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

3-bromo-2-iodo-5-methylbenzoic acid is a powder that is stored at room temperature .Applications De Recherche Scientifique

Health Effects of Brominated Compounds

Brominated compounds, similar to 3-bromo-2-iodo-5-methylbenzoic acid, have been extensively studied for their health effects, particularly in the context of flame retardants. Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which may share structural similarities with brominated benzoic acids, have been reviewed for their toxicological profiles. These compounds exhibit similar toxicity profiles to their chlorinated homologs, with concerns raised regarding their potential health impacts as environmental exposure increases with the use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).

Pharmacological Activities of Structurally Related Compounds

Gallic acid, while not structurally identical, shares the benzoic acid core with 3-bromo-2-iodo-5-methylbenzoic acid. Its pharmacological activities have been studied, highlighting its anti-inflammatory properties and potential as a candidate for treating various inflammation-related diseases. This suggests that structurally complex benzoic acids could be explored for similar pharmacological potentials (Jinrong Bai et al., 2020).

Environmental Persistence and Toxicity of Halogenated Benzoic Acids

The environmental behavior of parabens, esters of para-hydroxybenzoic acid, demonstrates the fate and potential effects of halogenated benzoic acids in aquatic environments. Despite their biodegradability, parabens are ubiquitous in surface water and sediments, raising concerns about continuous environmental introduction and the formation of halogenated by-products with potentially greater stability and persistence (Haman, Dauchy, Rosin, & Munoz, 2015).

Applications in Electrochemical Surface Finishing and Energy Storage

The research into room-temperature haloaluminate ionic liquids, which involve brominated and iodinated intermediates, sheds light on the application potential of structurally related compounds in electroplating and energy storage technologies. These findings indicate the usefulness of brominated and iodinated organic compounds in advancing electrochemical technologies (Tsuda, Stafford, & Hussey, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Benzylic compounds, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

The mode of action of 3-bromo-2-iodo-5-methylbenzoic acid is likely to involve interactions with its targets via processes such as free radical bromination, nucleophilic substitution, and oxidation . The compound may undergo reactions at the benzylic position, which can be either SN1 or SN2, depending on the nature of the substituents .

Biochemical Pathways

It’s worth noting that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-bromo-2-iodo-5-methylbenzoic acid . For instance, certain conditions may favor or inhibit the reactions it undergoes, thereby affecting its biological activity.

Propriétés

IUPAC Name |

3-bromo-2-iodo-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNUGOQOZLIANN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-2-iodo-5-methylBenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,8-Dioxaspiro[4.5]dec-3-ene](/img/structure/B2801738.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone hydrochloride](/img/structure/B2801739.png)

![2-(3-Bicyclo[3.1.0]hexanyl)acetic acid](/img/structure/B2801741.png)

![2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2801744.png)

![3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one](/img/structure/B2801748.png)

![1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2801750.png)

![N-(2-chloro-4-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2801751.png)